

N-Phenyltriflamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	1,1,1-Trifluoro-n- phenylmethanesulfonamide	
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An in-depth exploration of the core physical and chemical properties, synthesis, and analytical methodologies of N-Phenyltriflamide, a key reagent in modern medicinal chemistry.

Introduction

N-Phenyltriflamide, also known as N,N-Bis(trifluoromethylsulfonyl)aniline, is a highly versatile and stable crystalline solid that has found significant application in organic synthesis, particularly within the realm of drug discovery and development. Its robust nature and potent triflating capabilities make it an invaluable tool for the synthesis of complex molecular architectures, including a variety of biologically active compounds. This technical guide provides a detailed overview of the physical and chemical properties of N-Phenyltriflamide, comprehensive experimental protocols for its synthesis and analysis, and a discussion of its relevance in the development of targeted therapeutics, such as kinase inhibitors.

Core Physical and Chemical Properties

N-Phenyltriflamide is a white to off-white crystalline solid. It is stable under normal laboratory conditions and is not hydroscopic, which allows for ease of handling and storage.

Table 1: Physical and Chemical Properties of N-Phenyltriflamide



Property	Value	References
Molecular Formula	C ₈ H ₅ F ₆ NO ₄ S ₂	[1]
Molecular Weight	357.25 g/mol	[2]
Appearance	White to off-white crystalline powder or solid	[2]
Melting Point	100-102 °C	[2]
Solubility	Soluble in methanol. Slightly soluble in chloroform and ethyl acetate.	
CAS Number	37595-74-7	[2]

Table 2: Spectroscopic Data for N-Phenyltriflamide

Spectroscopic Data	Description
¹H NMR	Spectral data available.
¹³ C NMR	Spectral data available.
IR Spectrum	Spectral data available.
Mass Spectrum	Spectral data available.

Experimental Protocols Synthesis of N-Phenyltriflamide from Aniline and Triflic Anhydride

This protocol describes the synthesis of N-Phenyltriflamide via the reaction of aniline with trifluoromethanesulfonic anhydride (triflic anhydride).

Materials:

Aniline



- Trifluoromethanesulfonic anhydride (Tf₂O)
- Triethylamine (Et₃N) or other suitable base
- Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
- Anhydrous sodium sulfate (Na₂SO₄)
- Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline in dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add triethylamine to the cooled solution.
- In a separate flask, prepare a solution of triflic anhydride in dichloromethane.
- Add the triflic anhydride solution dropwise to the aniline solution at 0 °C with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Separate the organic layer and wash it sequentially with 10% HCl, 10% Na₂CO₃, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification (Recrystallization):



- Dissolve the crude N-Phenyltriflamide in a minimal amount of a hot solvent mixture, such as hexane/ethyl acetate.
- Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
- Further cool the mixture in an ice bath to maximize crystal yield.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of N-Phenyltriflamide can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. While a specific validated method for N-Phenyltriflamide is not readily available in the public domain, a general method suitable for aromatic sulfonamides can be adapted and validated.

Proposed HPLC Method:

- Column: C18 or Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water,
 with a suitable buffer (e.g., phosphate buffer at a controlled pH).
- Flow Rate: 1.0 mL/min.
- Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of N-Phenyltriflamide (typically around 254 nm).
- Injection Volume: 10 μL.
- Column Temperature: 30 °C.

Method Validation: The proposed HPLC method should be validated according to the International Council on Harmonisation (ICH) guidelines, assessing parameters such as:



- Specificity: Ensuring no interference from impurities or degradation products.
- Linearity: Demonstrating a linear relationship between detector response and analyte concentration over a defined range.
- Precision: Assessing the repeatability (intra-day) and intermediate precision (inter-day) of the method.
- Accuracy: Determining the closeness of the measured value to the true value.
- Limit of Detection (LOD): The lowest concentration of analyte that can be detected.
- Limit of Quantitation (LOQ): The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
- Robustness: Evaluating the method's performance under small, deliberate variations in parameters.

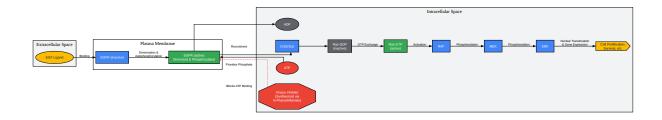
Role in Drug Development: Synthesis of Kinase Inhibitors

N-Phenyltriflamide and related triflating agents are instrumental in the synthesis of various kinase inhibitors. The triflate group is an excellent leaving group, facilitating cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations. These reactions are pivotal for constructing the complex molecular scaffolds of many kinase inhibitors, which often feature biaryl or N-aryl moieties that are crucial for binding to the kinase active site.

Signaling Pathway Visualization

The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation and a common target for cancer therapeutics. A hypothetical kinase inhibitor, synthesized using N-Phenyltriflamide-mediated chemistry, is shown to block the ATP-binding site of the EGFR kinase domain, thereby inhibiting downstream signaling.





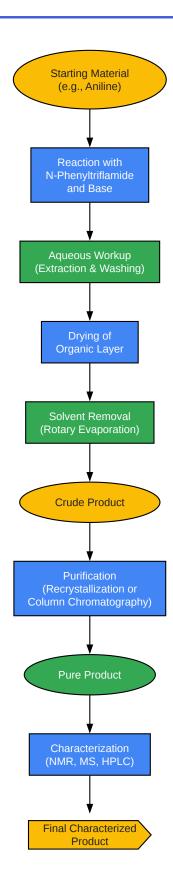
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Caption: EGFR signaling pathway and inhibition by a kinase inhibitor.

Experimental Workflow Visualization

The following diagram outlines a general experimental workflow for the synthesis and purification of a target molecule using N-Phenyltriflamide.





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Caption: General workflow for synthesis using N-Phenyltriflamide.



Conclusion

N-Phenyltriflamide is a cornerstone reagent in modern organic and medicinal chemistry. Its favorable physical properties and potent reactivity provide chemists with a reliable tool for the synthesis of a wide array of complex molecules. The detailed information on its properties, synthesis, and analysis provided in this guide is intended to support researchers and drug development professionals in leveraging the full potential of this important compound in their scientific endeavors. The continued application of N-Phenyltriflamide in the synthesis of novel therapeutics, particularly in the area of kinase inhibitors, underscores its enduring importance in the field.

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References

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